Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride
Description
Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride (CAS: 1388117-52-9) is a chiral organic compound characterized by a benzoate ester core substituted with a piperidin-2-yl group at the para position. Its molecular formula is C₁₄H₂₀ClNO₂, with a molecular weight of 269.77 g/mol. The (S)-enantiomer is distinguished by its stereochemistry, which critically influences its physicochemical properties and biological interactions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFACTLWRVMGHV-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Ethyl (S)-4-(piperidin-2-yl)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the benzoate moiety.
Scientific Research Applications
2.1. Pain Management
Research indicates that compounds similar to Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride exhibit analgesic properties. Studies have shown that these compounds can modulate pain pathways by acting on specific receptors in the central nervous system, providing a potential avenue for developing new pain relief medications .
2.2. Neurological Disorders
The piperidine moiety is significant in drug design for neurological conditions. This compound has been investigated for its potential in treating disorders such as Alzheimer’s disease and depression. Its ability to inhibit certain enzymes involved in neurotransmitter breakdown suggests it may enhance cognitive function and mood stabilization .
Table 2: Potential Therapeutic Effects
| Condition | Mechanism of Action | References |
|---|---|---|
| Pain Relief | Modulation of pain receptors | |
| Alzheimer’s Disease | Inhibition of acetylcholinesterase | |
| Depression | Enhancement of neurotransmitter levels |
3.1. In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in reducing inflammation and promoting neuronal health. For instance, one study showed that this compound could significantly decrease the release of pro-inflammatory cytokines in cultured cells, suggesting its utility in inflammatory conditions .
3.2. In Vivo Studies
Animal studies have also highlighted the compound's potential benefits. In a controlled experiment involving mice, administration of this compound resulted in notable reductions in pain response and improved behavioral outcomes in models of depression .
Mechanism of Action
The mechanism of action of Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Enantiomeric Comparisons
The (S)-enantiomer is compared to its ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride counterpart (CAS: 1388118-95-3 or 298-59-9, depending on the source ). Both enantiomers share identical molecular formulas but exhibit divergent stereochemical configurations. Such differences can lead to variations in receptor binding affinities and metabolic pathways. For example, in chiral environments, the (S)-enantiomer may display enhanced selectivity for specific biological targets, a phenomenon observed in other piperidine derivatives .
Table 1: Enantiomer Comparison
Positional Isomers and Substituent Variations
Piperidine Ring Position
- Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 333986-70-2) and Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) differ in the substitution pattern of the piperidine ring. The target compound’s piperidin-2-yl group introduces steric and electronic effects distinct from the piperidin-4-ylmethyl analogs.
Ester Group Variations
- Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS: 1391547-09-3) replaces the ethyl ester with a methyl group, reducing lipophilicity (logP decreases by ~0.5 units). This alteration impacts membrane permeability and metabolic stability, as methyl esters are generally more prone to hydrolysis than ethyl esters .
Table 2: Structural Variants and Properties
Functional Group Modifications
- Ethyl 4-(dimethylamino)benzoate () substitutes the piperidinyl group with a dimethylamino moiety. This replacement eliminates the secondary amine’s protonation capability, reducing solubility in acidic environments.
Biological Activity
Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with benzoic acid esters. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly receptor tyrosine kinases like Axl. This interaction can modulate various signaling pathways that influence cell behavior, including growth, differentiation, and apoptosis .
Key Mechanistic Insights:
- Receptor Interaction : Acts as an inhibitor of Axl receptor tyrosine kinase, which is implicated in cancer progression.
- Signal Modulation : Influences downstream signaling cascades that affect cellular responses in pathological conditions.
Biological Activity
This compound exhibits a range of biological activities:
-
Anticancer Activity :
- Inhibits Axl receptor activity, which is overexpressed in various tumors.
- Demonstrated effectiveness in reducing tumor cell viability in vitro.
- Antiviral Properties :
-
Antibacterial Effects :
- Preliminary studies indicate potential antibacterial activity, warranting further investigation into its mechanism against bacterial pathogens.
Case Study 1: Anticancer Activity
In a study examining the inhibition of Axl receptor tyrosine kinase, this compound was shown to significantly reduce cell proliferation in cancer cell lines with high Axl expression. The compound's IC50 values were evaluated, indicating effective inhibition at low concentrations.
Case Study 2: Antiviral Activity
Research on piperidine derivatives has highlighted the antiviral properties of similar compounds. This compound was included in a high-throughput screening that identified it as a potential inhibitor of influenza virus replication, showcasing its relevance in infectious disease research .
Comparative Analysis with Related Compounds
| Compound Name | Target Activity | IC50 Value | Notes |
|---|---|---|---|
| This compound | Axl Receptor Inhibition | TBD | Potent inhibitor with implications in cancer therapy |
| Piperidine Derivative X | Influenza Virus Inhibition | 0.05 µM | Effective against multiple strains |
| Piperidine Derivative Y | Bacterial Inhibition | TBD | Potential antibacterial activity observed |
Q & A
Basic: What are the recommended synthetic routes for Ethyl (S)-4-(piperidin-2-yl)benzoate Hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer:
The compound is typically synthesized via esterification of (S)-4-(piperidin-2-yl)benzoic acid with ethanol under acidic catalysis (e.g., HCl gas). Enantiomeric purity is critical; asymmetric synthesis using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can achieve >98% enantiomeric excess (ee). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for purity verification, comparing retention times to racemic standards .
Basic: How should researchers characterize the crystalline structure of this compound to confirm stereochemistry?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a polar aprotic solvent (e.g., methanol/water). Use SHELX software (SHELXL-2018) for refinement, focusing on the Flack parameter to confirm the (S)-configuration. For less crystalline samples, circular dichroism (CD) spectroscopy at 220–260 nm can corroborate stereochemistry .
Advanced: What analytical methods resolve contradictions in reported solubility and stability data for this hydrochloride salt?
Methodological Answer:
Discrepancies often arise from hygroscopicity or polymorphic forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity and differential scanning calorimetry (DSC) to identify polymorphs. Solubility studies should standardize solvent pH (e.g., phosphate buffer pH 7.4) and temperature (25°C ± 0.5). Cross-validate with HPLC-UV (λ = 254 nm) to quantify degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced: How can researchers optimize reaction conditions to minimize byproducts like ethyl (R)-isomer or piperidine-ring oxidation?
Methodological Answer:
- Byproduct Mitigation: Use inert atmospheres (N₂/Ar) to prevent piperidine oxidation. Add antioxidants (e.g., BHT) at 0.1–0.5 wt%.
- Enantioselectivity: Employ Mitsunobu conditions (DIAD, PPh₃) with chiral alcohols for inversion-free esterification.
- Monitoring: Track reaction progress via inline FTIR (C=O ester peak at 1740 cm⁻¹) and LC-MS to detect early-stage impurities .
Basic: What safety protocols are essential for handling this compound given its structural similarity to toxic piperidine derivatives?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- First Aid: For skin contact, wash with 0.1 M HCl (to neutralize free base) followed by soap/water.
- Storage: Store in amber vials under desiccant (silica gel) at 2–8°C. Avoid contact with strong oxidizers (e.g., KMnO₄) due to tertiary amine reactivity .
Advanced: How do researchers validate the compound’s biological activity in receptor-binding assays while avoiding false positives from residual solvents?
Methodological Answer:
- Solvent Removal: Lyophilize the compound 3× in dH₂O to eliminate trace ethyl acetate or DMF. Confirm via GC-MS (detection limit: 10 ppm).
- Assay Design: Use radioligand displacement assays (e.g., σ-receptor binding with ³H-DTG) with triplicate controls. Apply Hill slope analysis to distinguish allosteric vs. competitive binding.
- False-Positive Checks: Include solvent-only blanks and pre-incubate samples with 1 mM DTT to rule out thiol-reactive impurities .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
Use QSAR models in Schrödinger’s QikProp or SwissADME. Key parameters:
- LogP: Predicted 2.1–2.5 (experimental: 2.3 via shake-flask method).
- BBB Permeability: Positive (CNS MPO score >4).
- Metabolic Sites: Piperidine N-methylation (CYP3A4) and ester hydrolysis (CES1) are major pathways. Validate with liver microsome assays .
Advanced: How should researchers address discrepancies in reported melting points (e.g., 180–190°C range)?
Methodological Answer:
Variations arise from polymorphic transitions or hydrate formation. Perform:
- Hot-Stage Microscopy: Observe phase changes between 170–200°C.
- TGA-DSC: Confirm anhydrous melting point (onset 185°C) and detect bound water (weight loss <1% below 100°C).
- XRPD: Compare diffraction patterns to literature data (ICDD PDF-4+ 2025) .
Basic: What are the best practices for quantifying this compound in biological matrices (e.g., plasma)?
Methodological Answer:
- Extraction: Protein precipitation with acetonitrile (1:3 v/v), then SPE (C18 cartridges) for cleanup.
- LC-MS/MS: Use a HILIC column (e.g., Waters Acquity BEH) with ESI+ MRM transitions m/z 280→154 (quantifier) and 280→137 (qualifier). LLOQ: 5 ng/mL .
Advanced: How can isotopic labeling (e.g., ¹³C) of the ethyl ester group aid in metabolic studies?
Methodological Answer:
Synthesize ¹³C₂-ethyl labeled analog via esterification with ¹³C₂-ethanol. Applications:
- Tracer Studies: Track ester hydrolysis in vivo using LC-HRMS (mass shift +2 Da).
- Mechanistic Insights: Differentiate hepatic vs. intestinal CES1 activity via portal vein sampling in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
